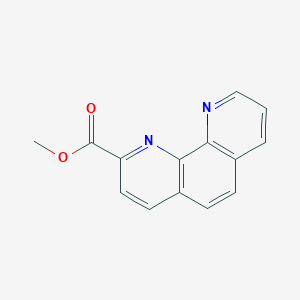

Methyl 1,10-phenanthroline-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,10-phenanthroline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-18-14(17)11-7-6-10-5-4-9-3-2-8-15-12(9)13(10)16-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUOTHREEOKGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC3=C2N=CC=C3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478886 | |

| Record name | 1,10-Phenanthroline-2-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37067-12-2 | |

| Record name | 1,10-Phenanthroline-2-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry and Metal Complex Formation with Methyl 1,10 Phenanthroline 2 Carboxylate

Ligand Properties and Coordination Modes

Methyl 1,10-phenanthroline-2-carboxylate is a derivative of 1,10-phenanthroline (B135089) (phen), a classic and robust chelating ligand in coordination chemistry. nih.gov The introduction of a methyl carboxylate group at the 2-position significantly influences its coordination behavior, expanding its possibilities beyond the typical bidentate nature of the parent phenanthroline molecule.

Bidentate vs. Tridentate Coordination Motifs

The 1,10-phenanthroline framework itself is a well-established bidentate N,N-donor ligand, forming stable five-membered chelate rings with a wide variety of metal ions. wikipedia.orgnih.govresearchgate.net In this common coordination mode, the two nitrogen atoms of the heterocyclic system bind to a metal center.

However, the presence of the methyl carboxylate substituent at the 2-position introduces a third potential donor site: the carbonyl oxygen atom. This allows this compound to act as a tridentate ligand. A closely related ligand, N-methyl-N-phenyl-1,10-phenanthroline-2-carboxamide, demonstrates this tridentate capability, where the conformation of the molecule places the amide oxygen in a position to coordinate with a metal ion alongside the two phenanthroline nitrogens. researchgate.net This N,N,O-coordination motif is highly probable for this compound as well, creating a more rigid and pre-organized binding pocket. The ability to switch between bidentate and tridentate coordination offers a mechanism to fine-tune the steric and electronic properties of the resulting metal complexes. Other phenanthroline derivatives functionalized at the 2- and 9-positions with groups like carboxylates or amides are also known to provide additional coordination sites. researchgate.net

Steric and Electronic Influences on Metal-Binding Affinity

The introduction of substituents onto the phenanthroline core has profound steric and electronic effects on the ligand's metal-binding affinity and the geometry of the resulting complexes.

Steric Influences: Substituents at the 2- and 9-positions, adjacent to the nitrogen donors, create steric hindrance that can prevent the formation of highly coordinated species like tris-phenanthroline complexes (e.g., [M(phen)₃]²⁺). wikipedia.org This steric bulk favors the formation of complexes with lower coordination numbers or distorted geometries. For instance, bulky groups can promote tetrahedral or trigonal coordination environments. wikipedia.org The methyl carboxylate group on this compound introduces such steric constraints, influencing which metal ions can be accommodated and in what ratios.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes using this compound can be approached through established methods in coordination chemistry, leading to a variety of homoleptic and heteroleptic compounds.

Preparation of Homo- and Heteroleptic Coordination Compounds

Homoleptic complexes , which contain only one type of ligand, can be synthesized, although the steric bulk of the methyl carboxylate group may hinder the formation of complexes with a high ligand-to-metal ratio, such as the octahedral [M(L)₃] type commonly seen with unsubstituted phenanthroline. wikipedia.org

Heteroleptic complexes , which contain more than one type of ligand, are more common for sterically demanding ligands. researchgate.net These can be prepared by reacting a metal salt with this compound and one or more other ligands, such as halides, pseudohalides (e.g., NCS⁻), or other carboxylates. researchgate.netcapes.gov.br A general procedure often involves dissolving the ligands in a suitable solvent, such as a dichloromethane/acetonitrile mixture, and adding this solution to the metal precursor, like Cu(CH₃CN)₄. cmu.edu The synthesis of heteroleptic ruthenium(II) complexes, for example, has been achieved with similar phenanthroline carboxylic acid derivatives, highlighting a viable synthetic route. nih.gov

Single-Crystal X-ray Diffraction Analysis of Complex Structures

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of these metal complexes. researchgate.net This technique provides detailed information on bond lengths, bond angles, coordination geometry, and the spatial arrangement of atoms.

The analysis of phenanthroline-based complexes frequently reveals distorted geometries around the metal center due to the ligand's rigidity and substituent effects. For example, analysis of copper(I) complexes with substituted phenanthrolines has provided detailed structural data, as shown in the table below. cmu.edu The structural solution provides key parameters such as the crystal system, space group, cell dimensions, and the refinement factor (R), which indicates the quality of the fit between the experimental data and the final structural model. researchgate.netcmu.edu

Table 1: Example Crystallographic Data for Copper(I) Complexes with Substituted Phenanthroline Ligands cmu.edu This table presents data for analogous compounds to illustrate the type of information obtained from single-crystal X-ray diffraction analysis.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | R-factor (%) |

| Cu(dop)₂·Et₂O | Triclinic | P1 | 11.854 | 14.705 | 15.866 | 107.81 | 106.72 | 97.56 | 7.52 |

| Cu(xop)₂·1.5CH₃OH | Monoclinic | C2/c | 23.096 | 23.387 | 17.873 | 90 | 100.08 | 90 | 6.02 |

| Cu(dpep)₂ | Triclinic | P1 | 13.327 | 14.114 | 15.175 | 87.23 | 66.48 | 61.84 | 5.47 |

dop = 2,9-di-(2-methylphenyl)-1,10-phenanthroline; xop = 2-(2-methylphenyl)-9-(2,6-dimethylphenyl)-1,10-phenanthroline; dpep = 2,9-diphenylethynyl-1,10-phenanthroline

Supramolecular Assembly and Intermolecular Interactions in Metal Complexes (e.g., π-π stacking)

The solid-state structures of metal complexes containing this compound are often stabilized by a network of non-covalent intermolecular interactions, leading to the formation of extended supramolecular assemblies. The planar and aromatic nature of the phenanthroline core is particularly conducive to such interactions. researchgate.netresearchgate.net

A dominant interaction is π-π stacking , which occurs between the electron-rich aromatic rings of adjacent phenanthroline ligands. mdpi.compreprints.org These interactions can be observed between parallel or slipped phenanthroline planes, with typical centroid-to-centroid distances in the range of 3.5 to 3.8 Å. mdpi.comnih.gov For example, in a lead(II) complex, π-π interactions help extend a monomeric species into a two-dimensional supramolecular architecture. researchgate.net In some cases, intramolecular π-stacking can also occur between the phenanthroline ring and other aromatic substituents within the same complex. nih.govrsc.org

In addition to π-π stacking, hydrogen bonds play a crucial role in building higher-order structures. researchgate.net If the complex contains suitable hydrogen-bond donors (like coordinated water molecules) and acceptors (like the carboxylate oxygen or counter-ions), these interactions can link the complex units into one-, two-, or three-dimensional networks. researchgate.netresearchgate.net

Metal-Ion Selectivity and Binding Affinity Studies of this compound

The coordination chemistry of 1,10-phenanthroline (phen) and its derivatives is a vast and well-studied field, owing to their rigid, planar structure and strong chelating ability with a wide range of metal ions. researchgate.net The specific ligand, this compound, incorporates three key features that influence its interaction with metal ions: the bidentate N,N'-donor sites of the phenanthroline core, the steric hindrance from the methyl group, and the additional coordination potential of the carboxylate group. While comprehensive studies focusing exclusively on this compound are limited, its binding properties can be inferred from extensive research on its parent molecules, such as 1,10-phenanthroline, 2-methyl-1,10-phenanthroline, and phenanthroline-2-carboxylic acid.

Quantitative Determination of Metal-Ligand Binding Constants

The stability of metal complexes is quantified by their stability constants (or formation constants, K), which describe the equilibrium for the formation of the complex from its constituent metal ion and ligands in solution. The determination of these constants is crucial for understanding the selectivity and affinity of a ligand for different metal ions. Methods for determining the step-stability constants of highly stable complexes, such as those formed with 1,10-phenanthroline, often involve techniques like potentiometric titration and spectrophotometry. epa.govuncw.edu

For the parent ligand, 1,10-phenanthroline, stability constants with numerous divalent transition metal ions have been extensively measured. These values provide a fundamental benchmark for understanding the behavior of its derivatives. The stability of these complexes generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). epa.gov

The introduction of a substituent at the 2-position, such as a methyl group in 2-methyl-1,10-phenanthroline, introduces steric hindrance that can significantly alter the stability of the resulting complexes, particularly for metal ions that prefer to form tris-complexes (three ligands per metal ion). rsc.org For this compound, the binding constants would be influenced by both the steric effect of the substituent and the potential for the carboxylate group to act as a third donor atom, forming a tridentate ligand. This could lead to enhanced stability (chelate effect) compared to bidentate analogues.

Below is a table of representative stability constants (log K) for the parent ligand, 1,10-phenanthroline, with various transition metals, providing a baseline for comparison.

| Metal Ion | log K₁ | log K₂ | log K₃ | Cumulative log β₃ |

| Cu(II) | 8.8 | 6.7 | 5.3 | 20.8 |

| Ni(II) | 8.6 | 8.4 | 8.1 | 25.1 |

| Fe(II) | 5.9 | 5.2 | 10.3 | 21.4 |

| Zn(II) | 6.4 | 5.8 | 5.3 | 17.5 |

| Co(II) | 7.0 | 6.5 | 6.1 | 19.6 |

| Cd(II) | 5.8 | 5.0 | 4.1 | 14.9 |

| Mn(II) | 4.0 | 3.5 | 3.0 | 10.5 |

| Data sourced from studies on 1,10-phenanthroline complexes and represent typical values. Actual values may vary with experimental conditions (e.g., solvent, ionic strength, temperature). epa.gov |

Comparative Analysis of Coordination with Transition Metals (e.g., Cu, Fe, Zn, Ni, Re, La, Pt, Cd, Tb)

The coordination of this compound with transition metals is dictated by the electronic and steric properties of the ligand and the preferred coordination geometry of the metal ion.

Copper (Cu): Copper(II) complexes with 1,10-phenanthroline and its derivatives are widely studied. researchgate.netnih.gov Due to the Jahn-Teller effect, Cu(II) complexes often adopt distorted geometries. With a potentially tridentate ligand like this compound, a 2:1 ligand-to-metal complex, [Cu(L)₂], would likely exhibit a distorted octahedral or square pyramidal geometry. Copper(I) forms luminescent complexes of the type [Cu(phen)₂]⁺, and the introduction of the carboxylate group could influence the photophysical properties of such complexes. wikipedia.org

Iron (Fe): The most famous iron-phenanthroline complex is ferroin (B110374), [Fe(phen)₃]²⁺, which has a characteristic deep red color and is exceptionally stable due to spin-pairing. wikipedia.orgresearchgate.net The steric bulk of a substituent at the 2-position, as in this compound, would likely prevent the formation of a stable tris-complex with Fe(II). Instead, bis-complexes are more probable, which would not exhibit the same high stability or intense color.

Zinc (Zn) and Cadmium (Cd): Zinc(II) and Cadmium(II), having d¹⁰ electronic configurations, are flexible in their coordination geometry but often favor tetrahedral or octahedral arrangements. journalirjpac.com They readily form complexes with phenanthroline derivatives. The carboxylate group of the ligand could chelate to the metal center, leading to stable five- or six-coordinate complexes. epa.gov

Nickel (Ni): Nickel(II) typically forms highly stable, pink-colored tris-octahedral complexes, [Ni(phen)₃]²⁺. wikipedia.org Similar to iron, the steric hindrance from the 2-substituent in this compound would disfavor the formation of a 3:1 complex, making 1:1 or 2:1 complexes more likely. rsc.org

Rhenium (Re) and Platinum (Pt): These heavy transition metals are known to form highly luminescent and photochemically active complexes with phenanthroline ligands. For instance, Pt(II) forms square planar complexes like PtCl₂(phen). wikipedia.org The carboxylate group could be used to tune the electronic properties of these complexes, potentially enhancing their utility in sensing or photodynamic therapy applications.

Lanthanides (La, Tb): Lanthanide ions (like Lanthanum and Terbium) are hard Lewis acids and prefer to coordinate with oxygen-donor ligands. While they can be complexed by the nitrogen atoms of the phenanthroline ring, the presence of the carboxylate oxygen in this compound would significantly enhance the binding affinity for these ions. chim.it This "hybrid" N,O-donor character makes such ligands effective for separating lanthanides from actinides. researchgate.net

Complexation in Varied Solvents and Environments (e.g., micellar, vesicular assemblies)

The environment in which complexation occurs can dramatically influence the stability and properties of metal complexes. The solubility of phenanthroline ligands in water is often low, but this can be altered by pH or by the use of co-solvents or organized media. researchgate.net

Research has shown that 1,10-phenanthroline itself can form micelles, and the copper(I) complex coordinated within these micelles exhibits catalytic activity, such as the ability to degrade proteins. nih.gov This activity was not observed for the simple, mono-dispersed bis(1,10-phenanthroline)copper(I) complex, highlighting the critical role of the micellar environment. nih.gov

The amphiphilic nature of this compound, with its large hydrophobic phenanthroline ring and a potentially charged hydrophilic carboxylate group, suggests it may also form or partition into self-assembled structures like micelles or vesicles. Complexation within these micro-environments could lead to:

Enhanced Stability: The sequestration of the complex from the bulk aqueous solution can protect it from dissociation.

Modified Reactivity: The local concentration of reactants and the altered polarity within the micelle can lead to different or enhanced catalytic behavior.

Solubilization: The formation of metal complexes within these assemblies can enable their solubilization in media where they would otherwise be insoluble.

The use of ionic liquids based on the 1,10-phenanthrolinium cation has also been explored, demonstrating exceptional solvation abilities for phenanthroline and its metal complexes, thereby facilitating their use in catalysis and nanoparticle synthesis. chim.it

Catalytic Applications of Methyl 1,10 Phenanthroline 2 Carboxylate Metal Complexes

Homogeneous Catalysis

Metal complexes of methyl 1,10-phenanthroline-2-carboxylate and its parent compounds are highly effective homogeneous catalysts, demonstrating remarkable activity in oxidation, hydrosilylation, and hydrolytic reactions. The ability to perform these transformations in a single phase allows for high efficiency and selectivity under often mild reaction conditions.

Oxidation Reactions

Metal complexes derived from the 1,10-phenanthroline (B135089) framework are proficient catalysts for a range of oxidation reactions. Copper-phenanthroline complexes, for instance, have demonstrated high activity in the oxidation of alkanes and alcohols. rsc.org

In the oxidation of cyclohexane (B81311), a phenanthroline–CuCl2 complex has been shown to achieve nearly 100% selectivity for cyclohexanone (B45756) at a cyclohexane conversion of 24.4%. scispace.com This high selectivity is a significant advantage over many traditional oxidation systems. The catalytic system's efficiency is influenced by various parameters, including the choice of copper salt, solvent, and the ratio of the phenanthroline ligand to the copper center. scispace.com

Furthermore, copper(II) complexes of various 1,10-phenanthroline derivatives are effective in the aerobic oxidation of primary alcohols to their corresponding aldehydes under ambient conditions. nih.gov The structural and electronic properties of the phenanthroline ligand play a crucial role in determining the catalytic outcome. For example, complexes with unsubstituted 1,10-phenanthroline and 1,10-phenanthroline-5,6-dione (B1662461) were found to be superior catalysts for alcohol oxidation compared to other derivatives. nih.gov The mechanism is believed to involve a copper(II)-superoxo intermediate that initiates the oxidation process. nih.gov The presence of the methyl carboxylate group is expected to influence the redox potential of the metal center, thereby modulating catalytic activity. The oxidation of some metal complexes of 1,10-phenanthroline and its 5-nitro derivative by hydrogen peroxide has also been studied, indicating a profound destruction of the stable phenanthroline ring, which is attributed to the catalytic action of the metal cation (Cu or Fe). nih.gov

Table 1: Performance of Copper-Phenanthroline Catalysts in Alcohol Oxidation Data sourced from a study on various primary alcohols. The data below represents the oxidation of benzyl (B1604629) alcohol.

| Catalyst (Copper Complex of Ligand) | Turnover Number (TON) | Product Selectivity (Benzaldehyde %) | Source |

|---|---|---|---|

| 1,10-Phenanthroline (L1) | 18.5 | >99 | nih.gov |

| 1,10-Phenanthroline-5,6-dione (L3) | 16.5 | >99 | nih.gov |

| 2,9-Dimethyl-1,10-phenanthroline (L2) | 10.0 | >99 | nih.gov |

Hydrosilylation Reactions

The hydrosilylation of alkenes, a fundamental process for producing organosilicon compounds, is effectively catalyzed by iron complexes featuring substituted 1,10-phenanthroline ligands. nih.gov These catalysts, which are based on an abundant and non-toxic metal, offer a sustainable alternative to precious metal catalysts like platinum. nih.govsemanticscholar.org

Specifically, iron complexes bearing 2-imino-9-aryl-1,10-phenanthroline ligands have been developed for the anti-Markovnikov hydrosilylation of terminal alkenes and conjugated dienes, achieving high yields and excellent regioselectivity. nih.govsemanticscholar.org The substitution pattern on the phenanthroline ligand is critical for controlling the reaction's outcome. Increasing the steric bulk of the substituents on the ligand, for example, can markedly improve regioselectivity. nih.gov This has enabled the first highly 1,2-anti-Markovnikov hydrosilylation of certain dienes. semanticscholar.org

The regioselectivity of these reactions—whether they follow Markovnikov or anti-Markovnikov pathways or exhibit benzylic selectivity—is dictated by the specific phenanthroline ligand used. dntb.gov.ua The unique electronic and steric properties imparted by substituents on the 2,9-positions of the phenanthroline scaffold can completely reverse the regioselectivity of the reaction. The methyl carboxylate group at the C2 position would similarly be expected to tune the catalyst's properties, influencing selectivity through both electronic and steric effects.

Table 2: Effect of Ligand on Iron-Catalyzed Hydrosilylation of 1-phenyl-1,3-butadiene

| Catalyst/Ligand | Yield (%) | Regioisomeric Ratio (1,2-anti-M / others) | Source |

|---|---|---|---|

| Fe-Complex with 2-imino-9-(p-tolyl)-N-(phenyl)-phenanthroline | 88 | 89 : 11 | nih.gov |

| Fe-Complex with 2-imino-9-(p-tolyl)-N-(2,6-dimethylphenyl)-phenanthroline | 98 | 94 : 6 | nih.gov |

| Fe-Complex with 2-imino-9-(p-tolyl)-N-(2,6-diethylphenyl)-phenanthroline | 99 | 99 : 1 | nih.gov |

Hydrolytic Reactions

Metal complexes of 1,10-phenanthroline and its derivatives are effective catalysts for the hydrolysis of both carboxylic and phosphate (B84403) esters, mimicking the function of hydrolytic metalloenzymes. rsc.orgwur.nl The synthesis of this compound itself can be achieved via the hydrolysis of a nitrile precursor or by direct esterification. mdpi.compsu.edu

Carboxylic Ester Hydrolysis: Mixed micellar systems containing zinc(II) and copper(II) complexes of lipophilic, 2-substituted 1,10-phenanthroline ligands are efficient catalysts for the hydrolysis of esters like p-nitrophenyl picolinate (B1231196) (PNPP). rsc.orgwur.nl These systems operate via a metal-hydroxide-ion catalyzed mechanism and exhibit turnover, a key feature of true catalysis. rsc.org The phenanthroline moiety serves as a strong chelating site for the metal ion, which in turn activates the ester for nucleophilic attack. rsc.org The hydrolysis of esters of 2-hydroxy-1,10-phenanthroline is also significantly accelerated by metal ions (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺), with rate enhancements of 10⁵ to 10⁸ fold for the hydroxide (B78521) ion-catalyzed reaction. researchgate.net Furthermore, chiral phenanthroline ligands have been used to achieve enantioselective hydrolysis of N-protected amino acid esters. acs.org

Phosphate Ester Hydrolysis: The cleavage of the highly stable phosphate ester bond is a reaction of significant biological importance. rsc.org Divalent metal-ion complexes of substituted phenanthrolines, particularly with copper(II) and zinc(II), are effective catalysts for the hydrolysis of phosphate triesters, diesters, and monoesters. rsc.orgresearchgate.net For example, the hydrolysis of diphenyl 4-nitrophenyl phosphate is accelerated by a factor of 8,700 by a zinc(II) complex of a substituted phenanthroline in a micellar solution. researchgate.net The mechanism often involves the formation of a ternary complex between the metal, ligand, and substrate, where the metal ion activates the phosphoryl bond. rsc.orgresearchgate.net Lanthanide complexes have also been employed for phosphate ester hydrolysis. nih.govresearchgate.net Computational studies on the hydrolysis of phosphate esters mediated by a [Cu(II)(1,10-phenanthroline)] complex suggest a concerted mechanism for mono- and di-substituted esters, where a coordinated hydroxyl group attacks the phosphorus atom. rsc.orgscispace.com

Electrocatalysis

The redox-active nature of metal-phenanthroline complexes makes them suitable for a wide array of electrocatalytic applications, including energy conversion and storage reactions.

Oxygen Reduction Reaction (ORR): Mononuclear copper complexes with substituted 1,10-phenanthroline ligands can act as electrocatalysts for the efficient 4-electron reduction of O₂ to H₂O. Cobalt(II) complexes of phenanthroline loaded onto reduced graphene oxide also catalyze the ORR through a four-electron pathway. The introduction of electron-withdrawing groups, such as a nitro group, onto the phenanthroline ring has been shown to boost catalytic activity by lowering the energy level of the metal's d-orbitals. nih.gov

Carbon Dioxide Reduction: Copper-phenanthroline complexes have been investigated as precatalysts for the selective electrochemical reduction of CO₂ to C₂ products like ethylene (B1197577) and ethanol (B145695). researchgate.net The specific product selectivity can be tuned by modifying the ligand structure. researchgate.net Additionally, porphyrin-based systems functionalized with phenanthroline have been used in the photochemical reduction of CO₂ to CO, with iron and cobalt complexes showing the highest activity. nih.gov

Hydrogen Evolution Reaction (HER): Cobalt complexes featuring aza-bridged bis-1,10-phenanthroline ligands are active catalysts for both electro- and photocatalytic hydrogen evolution from water. acs.org The phenanthroline moieties often act as electron mediators in the catalytic cycle. acs.org Interestingly, even metal-free phenanthroline and its N-methylated derivatives can catalyze the HER in the presence of an acid. acs.org

Ethanol Oxidation: Copper complexes of 1,10-phenanthroline derivatives are capable of catalyzing the aerobic oxidation of primary alcohols, including ethanol, to the corresponding aldehydes. nih.gov Copper-based catalysts are also used for ethanol dehydrogenation, a key oxidation reaction, to produce acetaldehyde. acs.org

Mechanistic Investigations of Catalytic Pathways

Role of Metal-Ligand Coordination in Enhancing Catalytic Activity and Selectivity

The catalytic performance of metal complexes derived from this compound is fundamentally governed by the intricate coordination between the metal center and the ligand. The 1,10-phenanthroline scaffold serves as a rigid, bidentate N,N-donor, which forms stable chelate rings with a wide variety of metal ions. This primary coordination is crucial for creating a stable and well-defined active site.

The substituents on the phenanthroline ring, such as the methyl carboxylate group, play a critical role in fine-tuning the catalyst's properties. This is achieved through both steric and electronic effects:

Steric Effects: The size and position of substituents can create a specific steric environment around the metal center. In iron-catalyzed hydrosilylation, for example, a crowded environment created by bulky 2,9-disubstituted phenanthroline ligands is directly responsible for hindering certain reaction pathways, leading to high 1,2-anti-Markovnikov selectivity. nih.govsemanticscholar.org The ester group at the C2 position in this compound would introduce steric bulk that can influence substrate approach and product selectivity.

Electronic Effects: Substituents modify the electron density at the nitrogen donor atoms and, consequently, the electronic properties of the metal center. Electron-withdrawing groups, like the ester in the specified ligand or a nitro group, decrease the electron density on the metal. nih.gov This can make the metal more Lewis acidic, enhancing its ability to activate substrates in hydrolytic reactions, or raise its redox potential, which is a key parameter in electrocatalytic processes like the oxygen reduction reaction. nih.gov

In hydrolytic reactions, the metal-ligand complex serves multiple roles. It can act as a template to bring the substrate and a nucleophile (often a metal-bound hydroxide ion) into close proximity. rsc.org The metal ion functions as a Lewis acid, polarizing the C=O or P=O bond of the ester, making it more susceptible to nucleophilic attack. researchgate.net The specific coordination geometry enforced by the phenanthroline ligand is therefore essential for achieving high catalytic rates and, in some cases, enantioselectivity. acs.org The carboxylate group of the ligand could also participate in the reaction mechanism, potentially through secondary coordination or by influencing the pKa of metal-bound water molecules.

Intermediate Identification and Reaction Kinetics

The elucidation of reaction mechanisms in catalysis heavily relies on the identification of transient intermediates and the study of reaction kinetics. For metal complexes of 1,10-phenanthroline derivatives, including esters like this compound, these studies provide crucial insights into the catalytic cycle, catalyst stability, and the factors governing reaction rates and selectivity.

Kinetic studies on analogous 1,10-phenanthroline (phen) systems reveal key mechanistic details. For instance, the kinetics of substitution reactions involving copper(II) complexes and phen have been investigated using stopped-flow spectrophotometry. ias.ac.in Such studies monitor the change in absorbance over time as the phenanthroline ligand displaces other ligands from the metal's coordination sphere. The data is often analyzed to determine the order of the reaction with respect to each reactant and to calculate rate constants under various conditions. ias.ac.inresearchgate.net

The rate of these substitution reactions is influenced by several factors, including the nature of the solvent and the electronic properties of the ligands involved. ias.ac.in For example, kinetic studies on the formation of the ferroin (B110374) complex, [Fe(phen)₃]²⁺, show a significant dependence on the pH of the solution, as the protonated form of phenanthroline (phenH⁺) reacts at a different rate than the neutral form. researchgate.net

In the synthesis of derivatives closely related to the title compound, such as 9-methyl-1,10-phenanthroline-2-carboxylic acid, unexpected intermediates have been identified, particularly when scaling up reactions. In one such case, chlorinated byproducts were isolated, suggesting the formation of a 2-methyl-9-(trichloromethyl)-1,10-phenanthroline intermediate that undergoes further chlorination and subsequent hydrolysis. mdpi.com This highlights the importance of careful reaction monitoring and intermediate characterization in understanding the complete reaction pathway.

The table below summarizes kinetic data from studies on related phenanthroline complexes, illustrating the types of parameters determined in such research.

| Reaction System | Method | Key Findings | Reference |

|---|---|---|---|

| Substitution on Cu(II)-dicarboxylate complexes by 1,10-phenanthroline | Stopped-flow Spectrophotometry | The reaction follows a first-order model. The rate is dependent on the concentration of the binary complex and temperature. The nature of the primary ligand (e.g., oxydiacetate vs. thiodiacetate) affects the substitution rate. | ias.ac.in |

| Formation of [Fe(phen)₃]²⁺ (ferroin) in acidic solution | Stopped-flow Spectrophotometry | The reaction is first-order with respect to both Fe²⁺ and 1,10-phenanthroline. The rate is inversely dependent on the acid concentration due to the lower reactivity of the protonated phenanthroline species. | researchgate.net |

Computational Catalysis Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the catalytic cycles of metal complexes. bris.ac.uk For systems involving ligands like this compound, computational studies can provide detailed information on the geometry, electronic structure, and energetics of reactants, intermediates, transition states, and products, which may be difficult to observe experimentally.

DFT calculations are frequently employed to rationalize reaction mechanisms. For example, in a study on copper(I) complexes with 2,9-di(aryl)-1,10-phenanthroline ligands used in a photoredox atom-transfer radical-addition (ATRA) reaction, DFT calculations were crucial in proposing a catalytic cycle. rsc.org The calculations helped to understand the electronic transitions observed in photophysical studies and determined that excitation to higher unoccupied molecular orbitals (LUMO+1 or LUMO+2) was necessary for catalytic activity, while excitation to the LUMO did not result in catalysis. rsc.org

Computational studies can also elucidate the influence of ligand structure on the properties of the metal complex. DFT calculations on copper-phenanthroline complexes have shown that the position of substituents on the phenanthroline backbone significantly affects the coordination geometry of the complex. nih.gov This structural influence can be more critical to the complex's activity than its electronic properties, such as ionization energies or reorganization energies associated with redox reactions. nih.gov

The predictive power of computational methods is also being enhanced through machine learning. In a study of 2-imino-1,10-phenanthrolyl iron and cobalt complexes, linear machine learning algorithms were used to create quantitative structure-activity relationships. nih.gov Descriptors such as the bite angle of the ligand were found to have a significant correlation with the observed catalytic activity, demonstrating the potential of these methods to predict the performance of new catalysts. nih.gov

The following table presents examples of insights gained from computational studies on related phenanthroline-metal complexes.

| System | Computational Method | Key Findings | Reference |

|---|---|---|---|

| [Cu(2,9-di(aryl)-1,10-phenanthroline)₂]⁺ complexes in an ATRA reaction | DFT | A mechanism for the photoredox catalytic cycle was proposed. Catalysis was found to occur upon excitation to LUMO+1 or LUMO+2, but not the LUMO. | rsc.org |

| Cu(phen)₂⁺/²⁺ complexes with a serinol bridge | DFT and Docking Simulations | The ligand linker primarily affects the structural properties rather than the electronic properties. The position of the linker dictates whether the complex binds to the major or minor groove of DNA. | nih.gov |

| 2-Imino-1,10-phenanthrolyl Fe/Co complexes | Linear Machine Learning (Ridge Regression) | A strong correlation (R² = 0.952) was found between structural descriptors (e.g., bite angle) and catalytic activity, enabling predictive modeling. | nih.gov |

Biological and Biomedical Research Applications of Methyl 1,10 Phenanthroline 2 Carboxylate and Its Complexes

DNA Interactions and Molecular Recognition

The ability of 1,10-phenanthroline (B135089) derivatives to interact with DNA is a cornerstone of their application in molecular biology and medicinal chemistry. These interactions are primarily non-covalent and can be broadly categorized into intercalation, groove binding, and external electrostatic binding. The specific mode of interaction is heavily influenced by the nature and position of substituents on the phenanthroline ring and whether the ligand is part of a metal complex.

DNA Intercalation Mechanisms

The planar aromatic structure of the 1,10-phenanthroline moiety is ideally suited for intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. rsc.orgresearchgate.net This mode of binding is a characteristic feature of many flat, polycyclic aromatic molecules and is a key mechanism for the cytotoxic effects of several anti-tumor drugs. rsc.org The intercalation of phenanthroline derivatives is stabilized by π-π stacking interactions between the aromatic system of the ligand and the DNA base pairs.

Research on methylated phenanthroline derivatives has shown that the presence and position of methyl groups can modulate the efficiency and nature of intercalation. rsc.orgnih.gov These substitutions contribute to weak, non-covalent interactions, such as CH/π and CH/n interactions, with the heteroatoms (oxygen and nitrogen) of the DNA base pairs and the sugar-phosphate backbone. rsc.orgresearchgate.net This suggests a "key and lock" mechanism where the substituted ligand fits into specific sites within the DNA structure to achieve optimal stabilization. rsc.orgresearchgate.net Theoretical studies using Density Functional Theory (DFT) have confirmed the existence of these stabilizing CH/π interactions between the methyl groups of the phenanthroline ligand and the DNA bases. araid.es The addition of a methyl group can enhance the binding affinity, and this effect is often dependent on the position of the methylation. nih.gov For instance, studies on platinum(II) complexes with various methylated phenanthrolines showed that 5-methyl and 5,6-dimethyl derivatives exhibited greater biological activity compared to the unsubstituted phenanthroline compound. nih.gov The intercalation of these complexes into an oligonucleotide was confirmed by 2D NMR spectroscopy, which showed characteristic upfield shifts of the ligand's resonances upon binding. nih.gov

DNA Cleavage Activity

One of the most significant biomedical applications of 1,10-phenanthroline derivatives is their ability to function as chemical nucleases, mediating the cleavage of DNA strands. This activity is most pronounced when the phenanthroline ligand is complexed with a redox-active metal ion, most notably copper(II). The resulting [Cu(phen)₂]²⁺ complex and its derivatives are renowned for their efficient nuclease activity in the presence of a reducing agent and molecular oxygen. doi.org

The mechanism of cleavage generally involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or singlet oxygen (¹O₂), in close proximity to the DNA helix. mdpi.com The metal complex binds to the DNA, and the localized production of these ROS leads to oxidative damage to the deoxyribose sugar or the nucleobases, ultimately resulting in single-strand or double-strand breaks. The carboxylate group, as in methyl 1,10-phenanthroline-2-carboxylate, can serve as an additional coordination site for the metal ion or as a linker to tether the cleavage agent to a DNA-targeting molecule. nih.gov For example, carboxylic derivatives of phenanthroline have been linked to polyamides to direct the DNA cleavage activity to specific A-T rich tracts in the genome. nih.gov

Furthermore, ruthenium(II) complexes of phenanthroline derivatives have been investigated as photo-cleavage agents. mdpi.comsemanticscholar.org Upon irradiation with light of a specific wavelength, these complexes can become excited and generate singlet oxygen, which then cleaves the DNA. mdpi.com This light-activated cleavage offers the potential for photodynamic therapy, where the cytotoxic activity of the drug is spatially and temporally controlled.

Influence on DNA Conformation and Stability

The act of intercalation inherently alters the structure and stability of the DNA double helix. The insertion of the planar phenanthroline ligand between the base pairs forces the helix to unwind and lengthen to accommodate the intercalator. This structural perturbation can be experimentally observed through hydrodynamic methods, such as viscosity measurements. An increase in the viscosity of a DNA solution upon the addition of a compound is considered a classic indicator of an intercalative binding mode. mdpi.com

This distortion of the DNA conformation can have significant biological consequences. It can interfere with the binding of DNA-processing proteins, such as polymerases and transcription factors, thereby inhibiting crucial cellular processes like DNA replication and transcription. Platinum(II) complexes of methylated phenanthrolines have been shown to cause such conformational changes upon intercalation. nih.gov The binding of these complexes can stabilize the DNA helix against thermal denaturation, leading to an increase in its melting temperature (Tm). The extent of this stabilization provides a measure of the strength of the intercalative interaction.

Antimicrobial Activity Studies

1,10-phenanthroline and its derivatives, particularly their metal complexes, have demonstrated significant in vitro antimicrobial activity against a broad spectrum of pathogens, including drug-resistant bacteria and fungi. nih.govtudublin.ie The antimicrobial capacity is often attributed to the chelation of essential metal ions or the generation of oxidative stress. tudublin.ie The lipophilicity of the complexes, which can be tuned by substituents like methyl groups, often correlates with their ability to permeate microbial cell membranes and exert their biological effect. maynoothuniversity.ie

Antibacterial Efficacy (e.g., Gram-positive, Gram-negative species)

Complexes of 1,10-phenanthroline have shown potent activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). maynoothuniversity.iesciencepublishinggroup.com The activity is often significantly enhanced upon complexation with metal ions such as copper(II), manganese(II), silver(I), or zinc(II). doi.orgmaynoothuniversity.ie Research has shown that these complexes can be more effective than the ligand or the metal salt alone, suggesting a synergistic effect. researchgate.net The mechanism of action is believed to be multifactorial, including the inhibition of essential enzymes and the induction of DNA damage. doi.org Copper(II) complexes containing 1,10-phenanthroline have been reported to exhibit notable antibacterial potential against various human pathogens. doi.org

Below is a table summarizing the antibacterial activity of various 1,10-phenanthroline-based compounds against selected bacterial strains.

| Compound | Bacterial Strain | Activity (MIC in µg/mL or µM) | Reference |

|---|---|---|---|

| Cu(Phen)₂(PABA) | Staphylococcus haemolyticus | 15.6 µg/mL | doi.org |

| Cu(Phen)₂(PABA) | Bacillus cereus | 31.2 µg/mL | doi.org |

| Cu(Phen)₂(PABA) | Enterobacter cloacae | 62.5 µg/mL | doi.org |

| [Cu(dien)(phen)]Br₂ | Staphylococcus aureus | 31.25 µg/mL | researchgate.net |

| [Cu(dien)(phen)]Br₂ | Escherichia coli | 62.5 µg/mL | researchgate.net |

| [Cu(thymine)(phen)]Cl | Staphylococcus aureus | 25 µg/mL | sciencepublishinggroup.com |

| [Cu(thymine)(phen)]Cl | Escherichia coli | 50 µg/mL | sciencepublishinggroup.com |

Antifungal Efficacy

In addition to antibacterial properties, 1,10-phenanthroline and its metal complexes have been investigated for their antifungal efficacy, particularly against the opportunistic human pathogen Candida albicans. maynoothuniversity.ienih.gov The mode of action of these compounds against fungal cells appears to involve the disruption of mitochondrial function and the uncoupling of cellular respiration. maynoothuniversity.ienih.gov Studies have shown that treatment with phenanthroline-metal complexes leads to a reduction in the levels of essential cytochromes and affects ergosterol (B1671047) levels in the fungal cell membrane. maynoothuniversity.ienih.gov

A derivative, (1)-N-2-methoxybenzyl-1,10-phenanthrolinium bromide, was found to inhibit the growth of C. albicans at low concentrations (MIC of 0.39-1.56 µg/mL) and was shown to disrupt cell membrane integrity. nih.gov This indicates that membrane damage is a probable mode of antifungal action for this class of compounds.

The table below presents findings on the antifungal activity of phenanthroline-based compounds.

| Compound | Fungal Strain | Activity (MIC in µg/cm³) | Reference |

|---|---|---|---|

| 1,10-phenanthroline (phen) | Candida albicans | 1.25 | nih.gov |

| [Cu(phen)₂(mal)]·2H₂O | Candida albicans | 2.5 | nih.gov |

| [Mn(phen)₂(mal)]·2H₂O | Candida albicans | 5.0 | nih.gov |

| [Ag₂(phen)₃(mal)]·2H₂O | Candida albicans | 2.5 | nih.gov |

| Cu(Phen)₂(PABA) | Trichoderma viride | 15.6 µg/mL | doi.org |

| Cu(Phen)₂(PABA) | Cladosporium sp. | 31.2 µg/mL | doi.org |

Bio-conjugation and Fluorescence Labeling in Molecular Biology

The functionalized 1,10-phenanthroline scaffold, derived from this compound, is highly valuable for bio-conjugation. The process typically involves converting the methyl ester to a carboxylic acid or an amide, which can then be covalently linked to biomolecules like proteins, nucleic acids, or other targeting moieties such as biotin. researchgate.netnih.gov This conjugation endows the target biomolecule with the unique photophysical properties of the phenanthroline complex, turning it into a luminescent probe.

Ruthenium(II) and Iridium(III) complexes containing phenanthroline-based ligands are particularly favored for these applications due to their attractive photophysical characteristics. cityu.edu.hkcardiff.ac.uk These characteristics include:

Strong Luminescence: They exhibit intense phosphorescence, making them easily detectable.

Large Stokes Shifts: The significant separation between their maximum absorption and emission wavelengths minimizes self-quenching and background interference.

Long Luminescence Lifetimes: Their long-lived excited states are advantageous for time-resolved detection methods, further reducing background noise from autofluorescence.

High Photostability: They are resistant to photobleaching, allowing for prolonged observation.

The synthesis of these complexes often involves reacting the phenanthroline ligand with a metal precursor. For instance, ruthenium(II) complexes can be synthesized with functionalized 1,10-phenanthroline derivatives to create probes with phosphorescent emission at wavelengths around 605–610 nm. cardiff.ac.uk Similarly, iridium(III) complexes bearing a related ligand, methyl 2-phenyl-4-quinolinecarboxylate, display intense and long-lived emission from greenish-yellow to yellow. cityu.edu.hk The ability to modify the phenanthroline ligand allows for the fine-tuning of the complex's properties and the introduction of bio-orthogonal functional groups for specific labeling strategies. cityu.edu.hk

Complexes derived from functionalized phenanthrolines are powerful tools for tracking and visualizing biomolecules within cellular environments. Their ability to bind to and "light up" specific biological targets provides invaluable insights into cellular processes.

Nucleic Acid Visualization: Ruthenium(II) complexes containing 1,10-phenanthroline and its derivatives are well-known for their interaction with DNA. nih.govrsc.org They can bind to DNA primarily through intercalation, where the planar phenanthroline ligand inserts itself between the base pairs of the DNA double helix. nih.gov This binding event often results in a significant increase in the complex's luminescence, a phenomenon known as "light-switching," which makes it an excellent stain for nucleic acids.

Research has shown that ruthenium(II) complexes can be used to monitor DNA dynamics. For example, in studies using Förster Resonance Energy Transfer (FRET), a Ru(II) complex bound to the major groove of DNA can act as an energy acceptor from a donor dye like DAPI, which binds to the minor groove. nih.gov The efficiency of this energy transfer provides information about the distance between the two probes and the structure of the DNA. nih.gov Furthermore, photoactivated ruthenium complexes have been shown to induce DNA fragmentation, a property that can be exploited for both therapeutic applications and for studying DNA damage and repair mechanisms. nih.gov

Table 1: Examples of Phenanthroline-based Complexes in Biomolecule Tracking

| Complex Type | Target Biomolecule | Mechanism of Action | Key Findings | Reference |

| Ruthenium(II) Polypyridyl | DNA | Intercalation in the major groove | Acts as an energy acceptor in FRET studies; can be used to probe DNA structure. | nih.gov |

| Bimetallic Ruthenium(II) | DNA | Intercalation and stacking | Binding affinity is sensitive to the linker length between metal centers. | rsc.org |

| Photoactivatable Ru(II) | DNA | Intercalation and fragmentation | Upon light activation, the complex can cause DNA damage and fragmentation. | nih.gov |

| Iridium(III) Carboxylate | Proteins (e.g., BSA) | Non-specific binding | Binding to protein causes a blue-shift in emission and a significant increase in intensity. | cityu.edu.hk |

Protein Visualization: While phenanthroline complexes are famous for DNA binding, certain iridium(III) complexes have shown utility in protein visualization. For instance, phosphorescent iridium(III) complexes functionalized with a carboxylate group (derived from the corresponding ester) exhibit changes in their emission properties upon binding to proteins like bovine serum albumin (BSA). cityu.edu.hk This interaction can lead to hypsochromic shifts (a shift to a shorter wavelength) in the emission maximum and a substantial enhancement of the emission intensity, allowing for the detection and study of protein binding events. cityu.edu.hk

The unique photophysical properties of metal-phenanthroline complexes make them ideal candidates for the development of sensitive fluorescent probes and biosensors. These probes can be designed to "turn on" or change their emission color in response to specific analytes or changes in the cellular microenvironment.

Iridium(III) complexes, in particular, have been explored for this purpose. rsc.orgresearchgate.net Their emission characteristics, such as wavelength and quantum yield, can be highly sensitive to the polarity and rigidity of their surroundings. nih.gov For example, iridium(III) complexes have been synthesized that display moderate to bright phosphorescence with quantum yields reaching up to 46% in solution. rsc.orgresearchgate.net The electronic transitions responsible for their absorption and emission can be finely tuned by modifying the structure of the ligands. rsc.orgresearchgate.net

Furthermore, complexes can be designed to be pH-sensitive. Protonation of iridium(III) carboxylate complexes can lead to the quenching of their emission and a shortening of their luminescence lifetime, providing a mechanism for sensing pH changes within cells or tissues. cityu.edu.hk Another advanced application is in the creation of bio-orthogonal "turn-on" probes. These probes are initially non-emissive but become highly luminescent upon reacting with a specific biological target, offering high signal-to-noise ratios for imaging. cityu.edu.hk

The versatility of the phenanthroline scaffold, originating from precursors like this compound, allows for the creation of a diverse range of luminescent probes. By conjugating these complexes to targeting molecules or incorporating environmentally sensitive features, researchers can develop sophisticated biosensors for detecting ions, reactive oxygen species, and other important biological analytes.

Spectroscopic and Advanced Analytical Characterization of Methyl 1,10 Phenanthroline 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1,10-phenanthroline (B135089) derivatives in solution. It provides granular information about the chemical environment of magnetically active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the identity and structure of Methyl 1,10-phenanthroline-2-carboxylate and its analogs.

The ¹H NMR spectrum of a substituted 1,10-phenanthroline typically displays a series of signals in the aromatic region, generally between 7.5 and 9.5 ppm. researchgate.net The precise chemical shifts and coupling patterns are highly sensitive to the nature and position of substituents on the phenanthroline core. researchgate.netnih.gov For instance, the protons at the 2- and 9-positions are often the most downfield, a characteristic feature of the 1,10-phenanthroline system. soton.ac.uk The introduction of a methyl group and a carboxylate group at the 2-position, as in the target molecule, breaks the C₂ symmetry of the parent phenanthroline, resulting in a more complex spectrum where all aromatic protons are chemically distinct. The methyl protons of the ester group would be expected to appear as a sharp singlet in the upfield region of the spectrum. The chemical shifts of the phenanthroline ring protons are influenced by factors such as solvent, temperature, and coordination to metal ions, which typically causes a downfield shift of the proton signals due to the ligand-to-metal σ-donor effect. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. ucl.ac.uk The spectrum will show distinct signals for each carbon atom, including the quaternary carbons of the phenanthroline ring and the carboxylate group, which are not observable in ¹H NMR. ucl.ac.uk The chemical shifts in ¹³C NMR are also sensitive to substitution and molecular geometry. ucl.ac.ukoregonstate.edu The carbonyl carbon of the ester group is expected to resonate at a significantly downfield position, typically in the range of 160-170 ppm. ucl.ac.uk The aromatic carbons of the phenanthroline core appear in the 120-160 ppm range, with the exact positions influenced by the electronic effects of the substituents. oregonstate.edu

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted 1,10-Phenanthrolines Note: Data is compiled from various derivatives to illustrate typical ranges. The exact values for this compound may vary.

| Proton Position | 5-methyl-1,10-phenanthroline (in CDCl₃) chemicalbook.com | 7-methyl-1,10-phenanthroline-1-N-oxide (in D₂O) mdpi.com | 4-methyl-1,10-phenanthroline-1-N-oxide (in D₂O) mdpi.com |

| H-2 | 9.20 | 9.22 | 9.00 |

| H-3 | 8.15 | 8.37 | 8.20 |

| H-4 | 8.39 | 9.16 | - |

| H-5 | - | 8.25 | 8.15 |

| H-6 | 7.60 | 8.30 | 8.26 |

| H-7 | 7.67 | - | 8.38 |

| H-8 | 7.60 | 7.86 | 8.01 |

| H-9 | 9.13 | 8.78 | 8.87 |

| -CH₃ | 2.75 | 2.83 | 3.01 |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1,10-Phenanthrolines Note: Data is compiled from various derivatives to illustrate typical ranges. The exact values for this compound may vary.

| Carbon Position | 7-methyl-1,10-phenanthroline-1-N-oxide (in D₂O) mdpi.com | 5-methyl-1,10-phenanthroline-1-N-oxide (in D₂O) mdpi.com |

| C-2 | 141.2 | 138.5 |

| C-3 | 125.1 | 124.4 |

| C-4 | 144.4 | 141.5 |

| C-4a | 129.2 | 131.7 |

| C-5 | 127.1 | 131.6 |

| C-6 | 125.3 | 125.8 |

| C-6a | 127.4 | 128.5 |

| C-7 | 131.3 | 126.8 |

| C-8 | 126.1 | 124.2 |

| C-9 | 138.4 | 141.2 |

| C-10a | 132.7 | 135.4 |

| C-10b | 142.2 | 128.2 |

| -CH₃ | 17.7 | 17.7 |

Multinuclear NMR (e.g., ¹⁵N CP/MAS NMR)

While ¹H and ¹³C NMR are the most common techniques, multinuclear NMR, particularly Nitrogen-15 (¹⁵N) NMR, offers direct insight into the electronic structure of the nitrogen atoms within the phenanthroline ring. wikipedia.org ¹⁵N NMR spectroscopy is an effective method for investigating the structure of nitrogen-containing heterocycles. wikipedia.org However, its application is often challenging due to the low natural abundance (0.36%) and low gyromagnetic ratio of the ¹⁵N isotope, which leads to low sensitivity. wikipedia.org

Dynamic NMR (DNMR) refers to the use of NMR spectroscopy to study chemical processes that occur at rates comparable to the NMR timescale. rsc.org This is particularly relevant for 1,10-phenanthroline derivatives, which can exhibit various dynamic behaviors such as conformational changes (stereodynamics) and ligand exchange when part of a metal complex. rsc.orgresearchgate.net

Variable-temperature (VT) NMR is a primary tool for DNMR studies. For example, studies on macrocyclic bis-1,10-phenanthroline-2,9-dicarboxamides have revealed complex stereodynamic behavior in solution. researchgate.net By recording ¹H NMR spectra at different temperatures, researchers observed exchange broadening of signals, which sharpened upon heating, indicating a dynamic exchange between different conformers on the NMR timescale. researchgate.net Similarly, the coordination of a substituted phenanthroline ligand to a metal center can inhibit the free rotation of a substituent group, which can be observed as the appearance of distinct signals for chemically equivalent protons or methyl groups at lower temperatures. soton.ac.uk

Dynamic NMR is also used to study ligand exchange processes in coordination complexes. mdpi.communi.cz The rate of exchange can influence the appearance of the NMR spectrum. In the case of slow exchange, separate signals are observed for the free and coordinated ligand. In fast exchange, an averaged signal is observed. At intermediate exchange rates, the signals become broad. Analysis of these line shape changes as a function of temperature allows for the determination of the kinetic and thermodynamic parameters of the exchange process. rsc.org For instance, ¹H NMR titration experiments involving N-alkyl-N-phenyl-1,10-phenanthroline-2-carboxamide have suggested a fast ligand exchange process takes place in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the chemical formula of a newly synthesized compound like this compound. Unlike low-resolution mass spectrometry, HRMS instruments can measure m/z values to a very high degree of accuracy (typically to four or more decimal places). chemicalbook.com This precision allows for the determination of the exact elemental composition of the parent ion, distinguishing it from other ions that might have the same nominal mass.

Techniques such as Electrospray Ionization (ESI) are commonly coupled with HRMS (ESI-HRMS) to analyze non-volatile compounds like phenanthroline derivatives. mdpi.com The analysis provides an experimental mass that can be compared to the calculated theoretical mass for the proposed chemical formula. For example, in the characterization of substituted 1,10-phenanthroline-mono-N-oxides, ESI-MS was used to find the [M+H]⁺ ion, and the measured mass (e.g., found 211.0868) was shown to be in excellent agreement with the calculated mass (calcd. 211.0866), confirming the elemental formula C₁₃H₁₁N₂O⁺. mdpi.com This technique is routinely used to confirm the successful synthesis of phenanthroline ligands. soton.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is best suited for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS is highly effective for characterizing more volatile precursors or related derivatives, such as the parent 1,10-phenanthroline or simple methylated analogs. researchgate.netpdx.edu

In GC-MS, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). mdpi.com The resulting mass spectrum shows the molecular ion (if stable enough to be observed) and a series of fragment ions. This fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, allowing for its identification by comparison with spectral libraries such as those from NIST or Wiley. mdpi.com For example, the NIST WebBook contains the electron ionization mass spectrum for the parent 1,10-phenanthroline, which is a key reference for identifying related structures.

Tandem Mass Spectrometry (HPLC-MS/MS) for Mechanistic Pathways

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful analytical technique for the detailed characterization of complex mixtures and for elucidating reaction mechanisms. This method offers high specificity and sensitivity, making it invaluable for studying the fragmentation pathways of molecules like this compound and its derivatives.

In typical HPLC-MS/MS analysis, the sample is first separated by HPLC, and the eluted components are then introduced into the mass spectrometer. The precursor ion of interest is selected in the first mass analyzer (MS1), subjected to collision-induced dissociation (CID) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer (MS2). The fragmentation patterns obtained provide crucial information about the molecular structure.

For instance, in the analysis of phenolic polycyclic aromatic hydrocarbons (OH-PAHs), a related class of compounds, HPLC-MS/MS has been employed to eliminate the need for derivatization, a step often required in other methods, while maintaining high specificity. researchgate.net This approach has proven effective for large-scale biomonitoring studies where sample volume may be limited. researchgate.net The fragmentation patterns observed in the tandem mass spectra allow for the tentative identification of various isomers and derivatives, as demonstrated in the characterization of polyphenolic compounds where isomers of caffeoylshikimic and coumaroylshikimic acid were hypothesized based on their MS/MS spectra. mdpi.com

The fragmentation of a molecule like this compound in tandem mass spectrometry would likely involve characteristic losses. For example, the loss of the methyl group (•CH3) or the methoxycarbonyl group (•COOCH3) would be expected. The phenanthroline core would also produce a series of characteristic fragment ions, allowing for detailed structural confirmation. By analyzing the fragmentation pathways, researchers can gain insights into the stability of different parts of the molecule and predict its behavior in various chemical reactions. This information is critical for understanding the mechanistic pathways of reactions involving this compound and its derivatives. researchgate.net

Electronic Absorption and Emission Spectroscopy

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy is a fundamental technique used to study the electronic transitions within a molecule and to investigate the formation of metal complexes. libretexts.org For 1,10-phenanthroline and its derivatives, including this compound, the UV-Vis spectrum is characterized by intense absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the aromatic phenanthroline ring system. whiterose.ac.ukdergipark.org.tr

Studies on various 1,10-phenanthroline complexes with metal ions such as Fe(III), Ni(II), and Zn(II) have shown that complexation leads to shifts in the maximum absorption wavelength (λmax). dergipark.org.trdergipark.org.trresearchgate.net For example, the λmax for Fe-Phen, Ni-Phen, and Zn-Phen complexes were observed at 315.50 nm, 325.00 nm, and 315.00 nm, respectively. dergipark.org.trdergipark.org.trresearchgate.net These shifts, along with the appearance of new bands, provide evidence of complex formation and can be used to determine the stoichiometry and stability of the complexes. The electronic transitions in these complexes are typically assigned to π → π* and n → π* transitions. dergipark.org.trdergipark.org.trresearchgate.net

Furthermore, UV-Vis spectroscopy is a valuable tool for studying the influence of substituents on the electronic properties of the phenanthroline ligand. The introduction of a methyl carboxylate group can influence the energy of the molecular orbitals, leading to shifts in the absorption bands. Upon protonation or complexation with a metal ion, significant changes in the absorption spectrum are often observed. rsc.org For instance, the addition of an acid to solutions of phenanthroline derivatives can cause a red shift in the low-energy absorption bands, indicating changes in the electronic structure upon protonation. rsc.org

The complexation of this compound with metal ions can be monitored by UV-Vis titration, where the absorbance at a specific wavelength is measured as a function of the metal ion concentration. The resulting data can be used to calculate the binding constants and to understand the coordination chemistry of the ligand.

Table 1: UV-Visible Absorption Data for Selected Phenanthroline Complexes

| Complex | λmax (nm) | Type of Transition |

| Fe(III)-1,10-phenanthroline | 315.50 | π → π* and n → π |

| Ni(II)-1,10-phenanthroline | 325.00 | π → π and n → π |

| Zn(II)-1,10-phenanthroline | 315.00 | π → π and n → π* |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Photoluminescence Spectroscopy (e.g., emission and excitation spectra, luminescence quantum yield, emission lifetime)

Photoluminescence spectroscopy provides valuable information about the excited state properties of molecules. For this compound and its derivatives, this technique is used to characterize their emission and excitation spectra, as well as to determine their luminescence quantum yields and emission lifetimes.

The parent 1,10-phenanthroline molecule itself exhibits very weak fluorescence. whiterose.ac.uk However, its derivatives and, more significantly, its metal complexes can be highly luminescent. The emission properties are highly dependent on the nature of the substituents on the phenanthroline ring and the coordinated metal ion. The emission in free phenanthroline ligands typically originates from a π-π* excited state. whiterose.ac.uk

Metal complexes of phenanthroline derivatives often exhibit luminescence from metal-to-ligand charge transfer (MLCT) excited states. For example, ruthenium(II) and osmium(II) complexes with phenanthroline ligands are well-known for their strong and long-lived luminescence. researchgate.netnih.gov The emission wavelength, quantum yield, and lifetime of these complexes are sensitive to the solvent, temperature, and the presence of quenchers.

The luminescence quantum yield (Φ), which is the ratio of the number of photons emitted to the number of photons absorbed, is a key parameter for evaluating the efficiency of a luminescent material. nist.gov For instance, a Eu(III) complex with 1-methyl-1,10-phenanthrolin-2(1H)-one was found to have a quantum yield of 22%, indicating moderately effective sensitization of the Eu(III) luminescence by the ligand. lookchem.com Similarly, an osmium(II) complex, [Os(phen)₂(aphen)]²⁺, displayed a quantum yield of 0.0029 in water and 0.085 in deoxygenated acetonitrile. nih.gov

The emission lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Long lifetimes are often desirable for applications in sensing and imaging. Osmium(II) complexes with phenanthroline ligands have been shown to have lifetimes exceeding 100 ns when bound to proteins. nih.gov A Eu(III) complex with a substituted phenanthroline ligand exhibited a lifetime of 0.74 ms. lookchem.com

Table 2: Photoluminescence Data for Selected Phenanthroline Derivatives and Complexes

| Compound | Emission Maxima (nm) | Quantum Yield (Φ) | Lifetime (τ) |

| 1,10-phenanthroline | - | 0.87% (in DCM) | - |

| Imidazo[4,5-f]-1,10-phenanthroline ligands | 410-415 | - | 2.6-3.7 ns |

| fac-[ReBr(CO)₃(imidazo[4,5-f]-1,10-phenanthroline)] | 558-585 | - | 149–267 ns |

| [Eu(1-methyl-1,10-phenanthrolin-2(1H)-one)₃(NO₃)₃] | - | 22% | 0.74 ms |

| [Os(phen)₂(aphen)]²⁺ (in water) | ~700 | 0.0029 | >100 ns (protein bound) |

| [Os(phen)₂(aphen)]²⁺ (in deoxygenated MeCN) | - | 0.085 | - |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Quenching Studies and Luminescent Sensing Applications

The luminescence of this compound and its derivatives can be quenched by various species, a phenomenon that forms the basis for their application as luminescent sensors. Luminescence quenching refers to any process that decreases the fluorescence intensity of a given substance.

Quenching can occur through various mechanisms, including electron transfer, energy transfer, and the formation of a non-luminescent ground-state complex. The sensitivity and selectivity of a luminescent sensor depend on the specific interactions between the fluorophore and the analyte (quencher).

Phenanthroline-based ligands and their metal complexes have been extensively investigated as sensors for metal ions, anions, and small molecules. researchgate.net For example, metal-organic frameworks (MOFs) incorporating phenanthroline-derived ligands have demonstrated highly selective sensing of Fe³⁺ ions through luminescence quenching. rsc.org The quenching efficiency is often quantified by the Stern-Volmer equation, which relates the decrease in luminescence intensity to the concentration of the quencher.

The possible mechanism for quenching often involves an electron transfer from the excited state of the luminescent compound to the analyte. This is energetically favorable if the LUMO (Lowest Unoccupied Molecular Orbital) of the donor (the luminescent compound) has a higher energy than the LUMO of the acceptor (the analyte). researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

The phenanthroline ring system gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations of the aromatic rings appear in the 1650-1400 cm⁻¹ region. umich.edu Strong bands in the 900-700 cm⁻¹ range are associated with out-of-plane C-H bending vibrations, and their positions are indicative of the substitution pattern on the aromatic rings. umich.edu

The methyl carboxylate group (-COOCH₃) will also have distinct IR absorptions. The most prominent of these is the C=O stretching vibration of the ester, which is expected to appear as a strong band in the range of 1750-1735 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region. libretexts.org The C-H stretching and bending vibrations of the methyl group will be observed around 2950 cm⁻¹ and 1450-1375 cm⁻¹, respectively. libretexts.org

Upon complexation with a metal ion, shifts in the vibrational frequencies of the phenanthroline ring are expected, particularly for the C=N and C=C stretching modes, providing evidence of coordination. researchgate.net The appearance of new bands at lower frequencies can be attributed to the metal-nitrogen (M-N) vibrations. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C, C=N | Stretching | 1650-1400 |

| Aromatic C-H | Out-of-plane bending | 900-700 |

| Ester C=O | Stretching | 1750-1735 |

| Ester C-O | Stretching | 1300-1000 |

| Methyl C-H | Stretching | ~2950 |

| Methyl C-H | Bending | 1450-1375 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying metal complexes of this compound where the metal ion is paramagnetic (i.e., has one or more unpaired electrons). illinois.edu

EPR spectroscopy provides detailed information about the electronic structure and the local environment of the paramagnetic center. illinois.eduresearchgate.net The EPR spectrum is characterized by the g-factor and hyperfine coupling constants. The g-factor is a measure of the magnetic moment of the unpaired electron and is sensitive to the electronic environment. Deviations of the g-factor from the free electron value (ge ≈ 2.0023) are caused by spin-orbit coupling and provide information about the nature of the orbitals containing the unpaired electron. illinois.edu

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei. The resulting splitting pattern can be used to identify the nuclei interacting with the unpaired electron and to map the electron density distribution within the complex.

For example, in copper(II) complexes of phenanthroline derivatives, EPR studies can reveal the geometry of the complex and the nature of the copper-ligand bonding. ias.ac.in The analysis of the g-values and hyperfine coupling constants can provide insights into the degree of covalency in the metal-ligand bonds. rsc.org In some cases, multi-frequency EPR measurements are employed to obtain more precise values for the g-factor and hyperfine coupling constants. rsc.org

The line width of the EPR signal is influenced by factors such as spin-lattice and spin-spin relaxation, and exchange interactions. illinois.edu In some systems, the observation of EPR spectra may require low temperatures to increase the spin-lattice relaxation time. illinois.edu

X-ray Diffraction Studies

X-ray diffraction (XRD) is a paramount analytical technique for the detailed characterization of crystalline materials, providing unparalleled insights into the three-dimensional arrangement of atoms and molecules. In the study of this compound and its derivatives, XRD methods, including single-crystal and powder X-ray diffraction, are indispensable for elucidating molecular conformation, crystal packing, and for confirming the phase purity of synthesized compounds.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

The single-crystal structure of MePhPTA was determined through X-ray crystallography, revealing a monoclinic crystal system with the space group P2₁/a. researchgate.net The analysis showed that the oxygen atom of the amide group is oriented on the same side as the nitrogen atoms of the phenanthroline moiety. scispace.comresearchgate.net This particular conformation is significant as it presents a favorable arrangement for metal coordination, potentially acting as a tridentate ligand through the two nitrogen atoms of the phenanthroline ring and the amide oxygen. scispace.comresearchgate.net

A notable feature of the MePhPTA structure is the deviation of the amide oxygen from the plane of the phenanthroline ring, with a reported torsion angle (N2–C12–C13–O1) of 66.2 degrees. scispace.com Furthermore, the dihedral angle between the phenanthroline and phenyl rings is approximately 62 degrees. scispace.com This twisted conformation is a common feature in related N-methyl amide compounds containing two aromatic groups. scispace.com The structure was solved using direct methods and refined to a final R-value of 0.040, indicating a high-quality structural determination. scispace.comresearchgate.net

Studies on other 1,10-phenanthroline derivatives, such as metal complexes of 1,10-phenanthroline (phen) and its substituted forms, further highlight the structural versatility of this heterocyclic system. researchgate.netwikipedia.orgnih.gov For instance, the crystal structure of tris-(1,10-phenanthroline-κ² N,N')iron(II) bis-[bis-(trifluoromethyl-sulfonyl)imide] monohydrate showcases an octahedral [Fe(phen)₃]²⁺ cation. nih.gov Similarly, investigations of 2-phenyl-1,10-phenanthroline (B3045544) and its complexes with copper(II) and palladium(II) reveal varied coordination geometries and conformations, such as tetrahedrally distorted square-planar and square-planar, respectively. researchgate.netumn.edu These findings underscore the importance of SC-XRD in understanding the subtle structural variations induced by different substituents and metal centers.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to assess the purity of a bulk sample. The method involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline material.

For novel synthesized compounds, PXRD is crucial for confirming that the bulk material corresponds to the single crystal selected for structural analysis. The experimental powder pattern of a synthesized compound is often compared with a pattern simulated from the single-crystal X-ray diffraction data. researchgate.net A good match between the observed and simulated patterns confirms the phase purity of the bulk sample. researchgate.net

In the context of 1,10-phenanthroline derivatives, PXRD has been used to characterize various coordination polymers and complexes. researchgate.netresearchgate.net For example, the technique was employed to confirm the phase purity of a new mixed-ligand nickel(II) coordination compound, [Ni(bz)₂(phen)₂], by overlaying the experimental PXRD pattern with the one simulated from its single-crystal data. researchgate.net This comparison is a standard and essential step in the characterization of new crystalline materials. While specific PXRD data for this compound is not detailed in the provided sources, this technique would be a fundamental part of its solid-state characterization.

Crystallographic Data Analysis